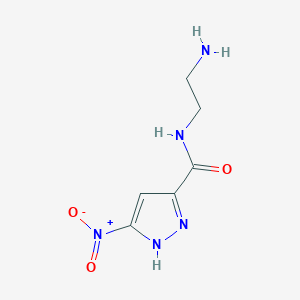
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
“N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide” is a complex organic compound. The “N-(2-aminoethyl)” part suggests the presence of an amine functional group, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . The “5-nitro-1H-pyrazole-3-carboxamide” part suggests the presence of a pyrazole ring, a nitro group, and a carboxamide group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as peptide nucleic acids (PNAs) have been synthesized by replacing the sugar-phosphate backbone of DNA with a peptide backbone consisting of N-(2-aminoethyl)glycine units .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Ozerova et al. (2015) developed a new approach for the synthesis of a structurally similar compound, 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. This research enhances understanding of the synthesis processes related to pyrazole derivatives (Ozerova et al., 2015).
Antitumor Activities
- Research by Hafez et al. (2013) examined pyrazolopyrimidines and Schiff bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides, revealing their potential antitumor activities against various human cancer cell lines (Hafez et al., 2013).
Cytotoxicity Studies
- A study by Hassan et al. (2014) focused on the cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the understanding of pyrazole derivatives in cancer treatment (Hassan et al., 2014).
Antibacterial Properties
- In 2020, Hassan et al. designed and synthesized Nitrofurantoin® analogues, including pyrazole-4-carboxamide, to evaluate their antibacterial properties against Gram-positive and Gram-negative bacteria (Hassan et al., 2020).
One-Pot Synthesis Methods
- Morabia and Naliapara (2014) demonstrated a one-pot synthesis method for pyrazolo[1,5-a]pyrimidines, emphasizing the efficiency and simplicity of this approach in creating pyrazole derivatives (Morabia & Naliapara, 2014).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound were not found, similar compounds such as peptide nucleic acids (PNAs) have been explored for their potential in biological and medical applications . Another compound, a Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane composite aerogel, has been investigated for its adsorption properties for formaldehyde .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-1-2-8-6(12)4-3-5(10-9-4)11(13)14/h3H,1-2,7H2,(H,8,12)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHNLFFMIYUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)NCCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



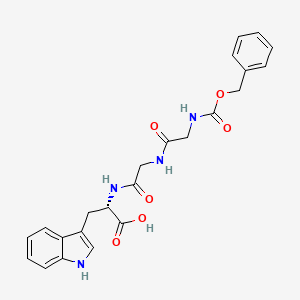
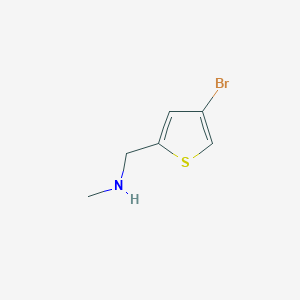
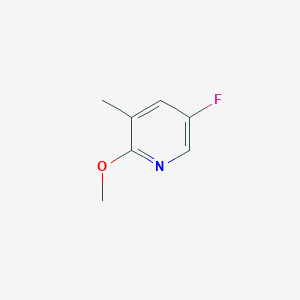
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1436661.png)
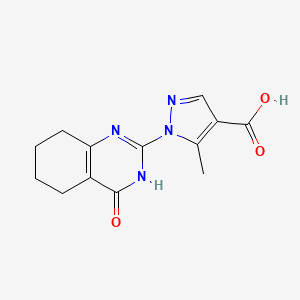
![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1436664.png)

![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)
![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)
![3-(3-chloro-4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1436673.png)
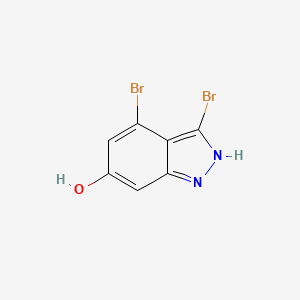
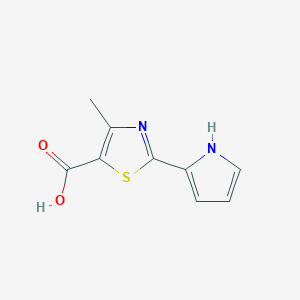
![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)